Methyl 2-thiofuroate

Catalog No.
S703147
CAS No.
13679-61-3
M.F
C6H6O2S
M. Wt
142.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-thiofuroate

CAS Number

13679-61-3

Product Name

Methyl 2-thiofuroate

IUPAC Name

S-methyl furan-2-carbothioate

Molecular Formula

C6H6O2S

Molecular Weight

142.18 g/mol

InChI

InChI=1S/C6H6O2S/c1-9-6(7)5-3-2-4-8-5/h2-4H,1H3

InChI Key

ISKUAGFDTRLBHG-UHFFFAOYSA-N

SMILES

CSC(=O)C1=CC=CO1

solubility

Insoluble in water,soluble in organic solvents
Miscible at room temperature (in ethanol)

Canonical SMILES

CSC(=O)C1=CC=CO1

The exact mass of the compound Methyl 2-thiofuroate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water,soluble in organic solventsmiscible at room temperature (in ethanol). The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Methyl 2-thiofuroate (S-methyl furan-2-carbothioate) is a volatile furanic thioester recognized as a high-impact aroma chemical. Characterized by its intense roasted, cooked onion, and savory coffee organoleptic profile, it is naturally formed during non-enzymatic Maillard browning but is synthesized at high purity (≥98%) for commercial procurement. Unlike simple aliphatic esters, the incorporation of a sulfur atom in the thioester linkage drastically lowers its odor detection threshold while maintaining superior oxidative stability compared to free thiols. For industrial formulators and chemical buyers, Methyl 2-thiofuroate serves as a highly potent, stable precursor and flavoring agent that delivers robust savory and roasted notes in applications requiring rigorous thermal processing and extended shelf life [1].

Substituting Methyl 2-thiofuroate with its direct oxygen analog, methyl 2-furoate, fundamentally alters the product's performance; the oxygen analog lacks the critical sulfur moiety, resulting in a weak, fruity profile rather than the targeted savory/roasted aroma, and requires dosing at orders of magnitude higher concentrations. Conversely, attempting to substitute it with free thiols (such as furfuryl mercaptan or methyl mercaptan) introduces severe stability issues. Free thiols are highly susceptible to rapid oxidation into disulfides during thermal processing (e.g., retorting) and long-term storage, leading to rapid flavor degradation. Furthermore, relying on crude Maillard reaction mixtures to generate these notes in situ fails to provide the batch-to-batch reproducibility required for standardized industrial formulations, making the pure synthetic thioester the only viable choice for stable, high-impact dosing [1].

Odor Detection Threshold and Dosing Efficiency

Methyl 2-thiofuroate exhibits an exceptionally low odor detection threshold due to its thioester functionality. Studies on high-impact fragrance modulators and flavor compounds identify its threshold at ≤50 parts per billion (ppb). In stark contrast, non-sulfur furanic esters (such as methyl 2-furoate) typically exhibit thresholds in the parts per million (ppm) range. This massive difference in potency means that Methyl 2-thiofuroate can achieve the desired organoleptic intensity at trace dosing levels, significantly reducing the required volume of raw material in the final formulation [1].

Evidence DimensionOdor detection threshold
Target Compound Data≤50 ppb
Comparator Or BaselineMethyl 2-furoate / non-sulfur esters (>1 ppm)
Quantified Difference>20-fold to 100-fold lower detection threshold
ConditionsOlfactory threshold evaluation in air/water

Procurement can achieve target flavor profiles using drastically lower material volumes, optimizing formulation costs and minimizing solvent/carrier load.

Thermal and Oxidative Stability During Retorting

In ready-to-drink (RTD) beverages and canned foods, flavor compounds must survive high-temperature retorting. Free thiols, such as furfuryl mercaptan, degrade rapidly under these conditions via oxidation to disulfides, resulting in a near-total loss of the roasted aroma within months. Thioesters like Methyl 2-thiofuroate act as stable reservoirs; the thioester linkage protects the sulfur moiety during aggressive thermal processing (e.g., 121°C sterilization) and slowly releases or maintains the active flavor profile over prolonged storage (>4 months at ambient). This structural stability prevents the rapid flavor staling associated with unesterified mercaptans [1].

Evidence DimensionFlavor retention post-thermal processing
Target Compound DataStable aroma profile maintained >4 months post-retorting
Comparator Or BaselineFree thiols (rapid degradation/oxidation)
Quantified DifferenceMonths of extended flavor stability vs. rapid loss for free thiols
ConditionsHigh-temperature retorting and long-term ambient storage

Essential for the procurement of flavor ingredients in RTD and canned goods where thermal stability directly dictates product shelf life.

Formulation Reproducibility vs. Crude Maillard Mixtures

Industrial savory formulations often rely on Maillard reaction products, but generating thioesters in situ yields highly variable concentrations dependent on precursor ratios, pH, and exact heating times. Procuring synthetic Methyl 2-thiofuroate at ≥98% purity (JECFA compliant) allows for exact, reproducible dosing (typically 0.01 ppb to 50 ppm in final products). This eliminates the 15-30% batch-to-batch variation in sulfur-aroma yield commonly seen in crude thermal reaction mixtures, ensuring a standardized sensory profile across global manufacturing sites .

Evidence DimensionDosing precision and purity
Target Compound Data≥98% purity for exact ppm/ppb dosing
Comparator Or BaselineCrude in situ Maillard mixtures (high variance in volatile sulfur yield)
Quantified DifferenceNear 100% consistency vs. variable in situ generation
ConditionsIndustrial flavor compounding and quality control

Guarantees strict batch-to-batch consistency for global food and fragrance brands, reducing out-of-spec product rejections.

Ready-to-Drink (RTD) Coffee and Canned Beverages

Because of its robust thioester linkage, Methyl 2-thiofuroate is ideally suited for RTD coffee and thermally processed beverages. It survives the rigorous retorting processes that destroy free thiols, ensuring that the authentic roasted and coffee-like notes remain stable throughout the product's extended commercial shelf life [1].

Savory, Meat, and Culinary Flavor Compounding

The compound's exceptionally low odor threshold (≤50 ppb) makes it a highly efficient ingredient for savory flavor houses. It is used to impart intense cooked onion, meaty, and roasted profiles to soups, broths, and snack seasonings at trace levels, avoiding the need for large volumes of less potent additives [2].

Fine Fragrance Modulation

In the fragrance industry, Methyl 2-thiofuroate is utilized as a high-impact modulator. Its potent sulfurous top notes can enhance the overall intensity and longevity of a fragrance profile, preventing consumer habituation while requiring only minimal parts-per-billion dosing to achieve the desired olfactory effect [3].

Physical Description

Clear liquid; fried,cooked onion aroma

XLogP3

1.4

Density

1.230-1.241

UNII

9H9BCF87R7

GHS Hazard Statements

Aggregated GHS information provided by 1446 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 159 of 1446 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1287 of 1446 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13679-61-3

Wikipedia

Methyl 2-thiofuroate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Furancarbothioic acid, S-methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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